Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)-: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with an aminobutyl group and two phenylmethoxy groups. Its molecular formula is C11H16N2O, and it has a molecular weight of 192.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)- typically involves the reaction of benzamide with 4-aminobutylamine and phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and yield. The use of high-throughput screening methods can also optimize reaction conditions and identify the best catalysts for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)- is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. It can serve as a probe to study enzyme activities and protein-ligand interactions .
Medicine: It may be used as a lead compound for designing new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be employed in the development of new catalysts and polymers .
Wirkmechanismus
The mechanism of action of Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group can form hydrogen bonds with target molecules, while the phenylmethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminobutyl)benzamide: This compound shares the aminobutyl group but lacks the phenylmethoxy groups.
2,3-Dimethoxybenzamide: This compound has methoxy groups at the 2 and 3 positions but lacks the aminobutyl group.
Uniqueness: Benzamide, N-(4-aminobutyl)-2,3-bis(phenylmethoxy)- is unique due to the presence of both the aminobutyl and phenylmethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
192802-99-6 |
---|---|
Molekularformel |
C25H28N2O3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-(4-aminobutyl)-2,3-bis(phenylmethoxy)benzamide |
InChI |
InChI=1S/C25H28N2O3/c26-16-7-8-17-27-25(28)22-14-9-15-23(29-18-20-10-3-1-4-11-20)24(22)30-19-21-12-5-2-6-13-21/h1-6,9-15H,7-8,16-19,26H2,(H,27,28) |
InChI-Schlüssel |
FZYIOSRNLDSOBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C(=O)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.